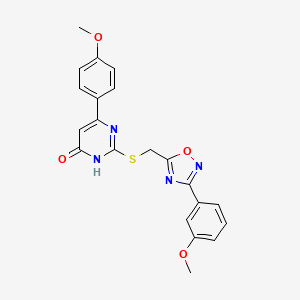

![molecular formula C15H11N5OS2 B2587761 N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034305-70-7](/img/structure/B2587761.png)

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a thiophene ring, a 1,2,3-triazole ring, and a benzo[d]thiazole ring .

Synthesis Analysis

The synthesis of thiophene derivatives, which are part of the compound , has been a subject of interest for many scientists due to their potential biological activities . Typical synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis

Thiophene derivatives have been used in various chemical reactions. For instance, they have been used in the synthesis of quorum sensing inhibitors, which are compounds that inhibit bacterial cell-cell communication .科学的研究の応用

Fungicidal Applications

The thiophene and triazole components of the compound have been shown to possess fungicidal properties. Derivatives of these structures have been synthesized and tested against various fungal pathogens, demonstrating significant efficacy. For instance, certain nicotinamide derivatives containing the thiophene moiety have exhibited excellent fungicidal activities .

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. The benzothiazole component of the compound could potentially be optimized to develop new antimicrobial agents. Research has indicated that thiazole derivatives can be effective against a range of bacterial strains .

Anti-inflammatory and Analgesic Properties

Compounds featuring a thiazole ring have been reported to show analgesic and anti-inflammatory activities. This suggests that the compound could be explored for its potential use in treating pain and inflammation .

Antitumor and Cytotoxic Drug Development

The structural complexity of the compound provides a scaffold for the development of antitumor and cytotoxic drugs. Thiazole derivatives, in particular, have been associated with antitumor activities, making them candidates for cancer drug discovery .

Neuroprotective Agents

Given the presence of thiazole, which is found in Vitamin B1 (thiamine), there is a possibility that the compound could exhibit neuroprotective effects. Thiamine plays a crucial role in the normal functioning of the nervous system, and its derivatives could be explored for neuroprotection .

Antiviral Research

The triazole moiety is a common feature in several antiviral drugs. The compound’s triazole component could be leveraged to synthesize new antiviral agents, particularly against RNA viruses .

Agricultural Chemicals

The fungicidal and antimicrobial properties of the compound make it a potential candidate for the development of agricultural chemicals. These could be used to protect crops from fungal and bacterial diseases, thereby improving crop yield and quality .

将来の方向性

Thiophene derivatives, such as the one , continue to be a topic of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on further exploring the biological activities of these compounds, optimizing their synthesis, and investigating their potential applications in various fields .

作用機序

Target of Action

Compounds containing a thiophene ring, such as “N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide”, have been found to exhibit a wide range of therapeutic properties . They are known to interact with various biological targets, including enzymes, receptors, and DNA .

Mode of Action

Many thiophene derivatives are known to inhibit enzymes or modulate receptor activity, leading to changes in cellular processes .

Biochemical Pathways

Thiophene derivatives are known to affect a variety of pathways, including those involved in inflammation, microbial growth, and cancer .

Pharmacokinetics

Many thiophene derivatives are known to have good bioavailability and are able to cross biological membranes .

Result of Action

Thiophene derivatives are known to have a variety of effects, including anti-inflammatory, antimicrobial, and anticancer activities .

Action Environment

Many factors can influence the action of a compound, including ph, temperature, and the presence of other molecules .

特性

IUPAC Name |

N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5OS2/c21-15(10-3-4-12-13(6-10)23-9-17-12)16-7-11-8-20(19-18-11)14-2-1-5-22-14/h1-6,8-9H,7H2,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSLNRXRDJIBFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)N2C=C(N=N2)CNC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2587679.png)

![6-Isopropyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2587680.png)

![1,3,7-trimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2587681.png)

![{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/no-structure.png)

![N-[[1-(6-Chloro-5-methylpyridin-3-yl)sulfonylpyrrolidin-3-yl]methyl]-N-methylpropan-1-amine](/img/structure/B2587689.png)

![N-cyclooctyl-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2587693.png)

![[2-Oxo-2-(4-pyrrolidin-1-ylsulfonylanilino)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2587694.png)

![1-(4-methylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2587695.png)

![5-[(Cyclopentylamino)sulfonyl]indolinyl 2-furyl ketone](/img/structure/B2587698.png)

![Methyl 2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2587700.png)